molecular formula C8H11BrN2O B1411955 [(4-Bromo-2-methoxyphenyl)methyl]hydrazine CAS No. 1549712-05-1

[(4-Bromo-2-methoxyphenyl)methyl]hydrazine

Cat. No. B1411955
CAS RN: 1549712-05-1
M. Wt: 231.09 g/mol
InChI Key: DWVTVAQLMIKKQT-UHFFFAOYSA-N
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Description

The compound “[(4-Bromo-2-methoxyphenyl)methyl]hydrazine” is a hydrazine derivative. Hydrazines are a class of organic compounds with the formula R2N-NR2. They are often used in various chemical reactions due to their reactive nature .


Molecular Structure Analysis

The molecular structure of “[(4-Bromo-2-methoxyphenyl)methyl]hydrazine” would consist of a hydrazine group attached to a benzene ring, which is substituted with a bromo group at the 4-position and a methoxy group at the 2-position .


Chemical Reactions Analysis

Hydrazine derivatives are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that “[(4-Bromo-2-methoxyphenyl)methyl]hydrazine” would undergo are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Antidepressant Activities

A study focused on synthesizing new 3,5-diphenyl-2-pyrazoline derivatives by reacting 1,3-diphenyl-2-propen-1-one with hydrazine hydrate. These compounds were evaluated for their antidepressant activities using the 'Porsolt Behavioural Despair Test' on Swiss-Webster mice. It was observed that certain compounds, such as those with 4-methoxy and 4-chloro substituents, showed increased antidepressant activity, while bromo and methyl substituents decreased this activity (Palaska, Aytemir, Uzbay, & Erol, 2001).

Interaction with Nitrophenylhydrazines

Research dating back to 1937 explored the action of hydrazine and methylhydrazine on various chloronitrobenzenes and bromonitrobenzenes. This study laid foundational understanding of the chemical behavior and potential applications of compounds like [(4-Bromo-2-methoxyphenyl)methyl]hydrazine in reactions with nitrophenylhydrazines (Maaskant, 1937).

Metabolism in Rats

A 2002 study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. This study is relevant due to the structural similarity of 2C-B to [(4-Bromo-2-methoxyphenyl)methyl]hydrazine. The metabolites identified in this study could provide insights into the metabolic pathways and potential biological applications of similar compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Anticonvulsant Activity

Research on the synthesis of 1-methyl-4-substituted 3,5-pyrazolidinediones, which are chemically related to the compound , was conducted to explore their potential as anticonvulsant agents. This study's insights into the chemical synthesis and biological evaluation of these compounds might be relevant to understanding the potential applications of [(4-Bromo-2-methoxyphenyl)methyl]hydrazine in similar contexts (Kornet, Thorstenson, & Lubawy, 1974).

Antineoplastic Agents

A 1986 study synthesized 1-(Arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines, a class of compounds with potential to function as biological methylating agents, and evaluated them as antineoplastic agents against certain leukemia and melanoma. This research could be significant in understanding the potential therapeutic applications of similar compounds, including [(4-Bromo-2-methoxyphenyl)methyl]hydrazine (Hrubiec, Shyam, Cosby, & Sartorelli, 1986).

properties

IUPAC Name

(4-bromo-2-methoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVTVAQLMIKKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-2-methoxyphenyl)methyl]hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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